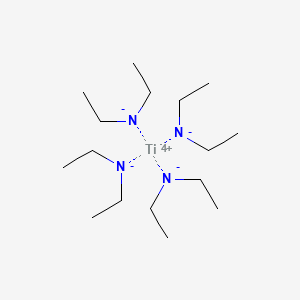
Tetrakis(diethylamino)titanium
Overview
Description
Tetrakis(diethylamino)titanium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Ti. It is a yellow to orange liquid that is highly sensitive to moisture and air. This compound is primarily used as a precursor in the deposition of titanium-containing films, particularly in the semiconductor industry .
Mechanism of Action
Target of Action
Tetrakis(diethylamino)titanium, also known as Tetrakis(diethylamido)titanium(IV), is a metalorganic compound . The primary targets of this compound are surfaces where titanium nitride (TiN) and titanium dioxide are to be deposited .
Mode of Action
This compound interacts with its targets through a process called chemical vapor deposition . This process involves the conversion of the this compound to titanium nitride or titanium dioxide on the target surface .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of titanium nitride and titanium dioxide . These compounds are formed when this compound undergoes chemical vapor deposition on the target surface .
Pharmacokinetics
It’s important to note that this compound is volatile , which is crucial for its role in chemical vapor deposition .
Result of Action
The molecular and cellular effects of this compound’s action result in the deposition of titanium nitride or titanium dioxide on the target surface . These compounds have various applications, including the manufacture of semiconductors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to water and requires air-free techniques for handling . Furthermore, the process of chemical vapor deposition, in which this compound is used, is typically conducted under controlled environmental conditions .
Preparation Methods
Tetrakis(diethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with diethylamine. The reaction typically occurs in a solvent such as benzene, followed by filtration and distillation under reduced pressure to obtain the pure compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Tetrakis(diethylamino)titanium undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and diethylamine.
Oxidation: Can be oxidized to form titanium dioxide.
Substitution: Reacts with other amines, evolving diethylamine.
Common reagents used in these reactions include water, oxygen, and various amines. The major products formed from these reactions are titanium dioxide and diethylamine.
Scientific Research Applications
Tetrakis(diethylamino)titanium has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biomedical coatings due to its ability to form biocompatible titanium dioxide layers.
Medicine: Explored for use in drug delivery systems and medical implants.
Industry: Widely used in the semiconductor industry for the fabrication of microelectronic devices.
Comparison with Similar Compounds
Tetrakis(diethylamino)titanium is often compared with other titanium amides, such as tetrakis(dimethylamido)titanium. While both compounds serve as precursors for titanium dioxide deposition, this compound is unique due to its specific reactivity and the nature of its decomposition products . Similar compounds include:
Tetrakis(dimethylamido)titanium: Used in similar applications but has different reactivity and decomposition pathways.
Titanium tetraisopropoxide: Another titanium precursor used in the deposition of titanium dioxide films.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
4419-47-0 |
|---|---|
Molecular Formula |
C16H40N4Ti |
Molecular Weight |
336.38 g/mol |
IUPAC Name |
diethylazanide;titanium(4+) |
InChI |
InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI Key |
VJDVOZLYDLHLSM-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |
Key on ui other cas no. |
4419-47-0 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(diethylamido)titanium(IV) enhance free radical photopolymerization under air?
A: Tetrakis(diethylamido)titanium(IV), alongside other multivalent atom-containing amines, acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators. These systems are used in free radical photopolymerization, a process highly susceptible to inhibition by oxygen, especially under low light intensity or with thin, low-viscosity monomers []. The superior performance of these compounds, leading to significant increases in polymerization rates (up to 100-fold) and final conversions (up to 5-fold) even under air, can be attributed to their participation in a bimolecular homolytic substitution (SH2) reaction. This reaction effectively converts detrimental peroxy radicals, formed due to the reaction of oxygen with initiating radicals, into new initiating radicals, thereby mitigating the oxygen inhibition and enabling efficient polymerization [].
Q2: What are the advantages of using Tetrakis(diethylamido)titanium(IV) compared to other similar compounds?
A: While the provided research [] highlights the effectiveness of Tetrakis(diethylamido)titanium(IV) as a coinitiator, it doesn't directly compare its performance to other similar compounds. Further research is needed to definitively assess the advantages of Tetrakis(diethylamido)titanium(IV) over alternatives. Comparative studies examining factors like polymerization rate, final conversion, and compatibility with various photoinitiating systems would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
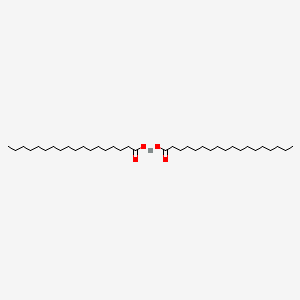
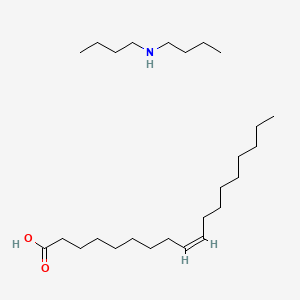
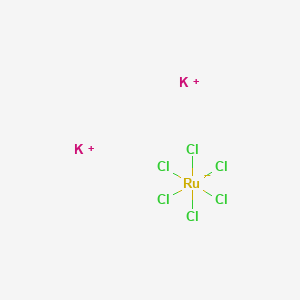
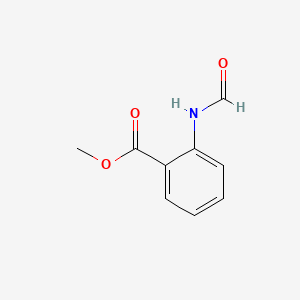
![Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-](/img/new.no-structure.jpg)
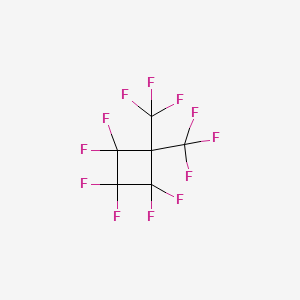
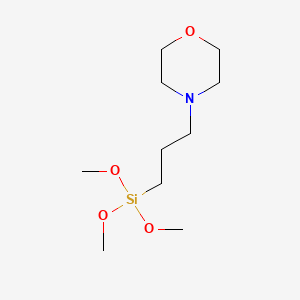
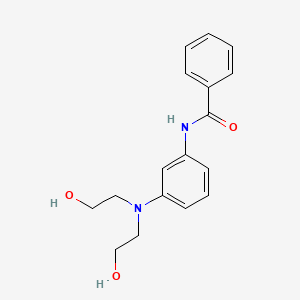
![5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B1584021.png)



![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
